
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of chemicals, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
Antibacterial Properties
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone: derivatives have demonstrated antibacterial activity against various pathogens. These compounds could potentially serve as novel antibiotics, combating bacterial infections and contributing to the fight against antibiotic resistance .
Antiviral Applications
Viruses pose significant threats to human health, and finding effective antiviral agents is crucial. Some derivatives of this compound exhibit antiviral properties, making them promising candidates for drug development. They may inhibit viral replication or entry, offering hope in the battle against viral diseases .
Blood Pressure Regulation
Certain derivatives have been investigated for their potential to regulate blood pressure. By targeting specific pathways or receptors, they could contribute to managing hypertension and related cardiovascular conditions .
Antifungal Activity
In agriculture, controlling fungal diseases is essential for crop yield and quality. The fungicidal properties of these compounds make them valuable candidates for developing environmentally friendly antifungal agents. They could protect crops from devastating fungal pathogens .
Antineoplastic and Anticancer Effects
Cancer research benefits from compounds that selectively target cancer cells. Some derivatives of this molecule exhibit antineoplastic and anticancer properties. They may interfere with tumor growth, metastasis, or angiogenesis, potentially leading to innovative cancer therapies .
Antioxidant Potential
Oxidative stress contributes to various diseases. Compounds based on this structure have shown antioxidant activity, scavenging harmful free radicals and protecting cells from damage. Their potential applications range from skincare to neuroprotection .
Anti-Inflammatory and Analgesic Effects
Inflammation and pain management are critical in medicine. These derivatives possess anti-inflammatory and analgesic properties, suggesting their use in treating inflammatory conditions and alleviating pain .
Plant Protection Agents
In agriculture, safeguarding crops from pests and diseases is vital. Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles find applications as plant protection agents. They can help improve crop yield and quality while minimizing environmental impact .
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. DOI: 10.3390/app12083756
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .
Biochemical Pathways
GPBAR1 is involved in the systemic regulation of multiple metabolic pathways . Its activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure . These effects contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases .
Propriétés
IUPAC Name |
(1-benzoylpiperidin-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(14-4-2-1-3-5-14)22-9-6-15(7-10-22)19(25)23-11-8-16(12-23)17-20-13-26-21-17/h1-5,13,15-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSAONNKYJSOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(C2)C3=NOC=N3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)

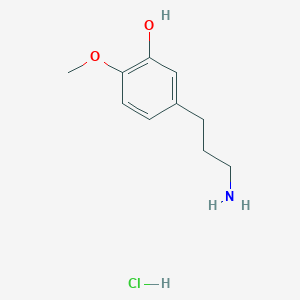

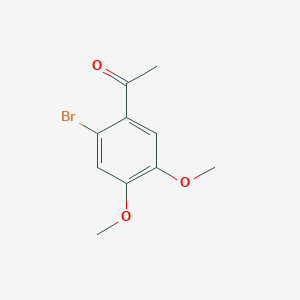
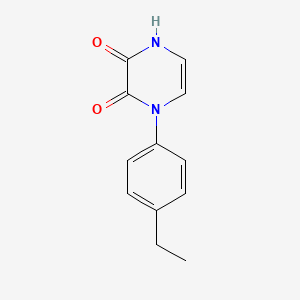
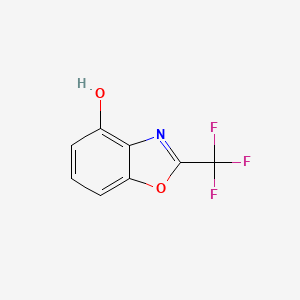
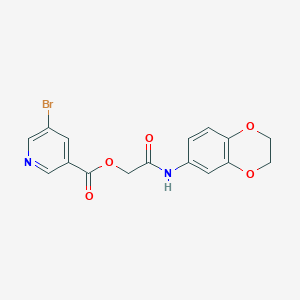

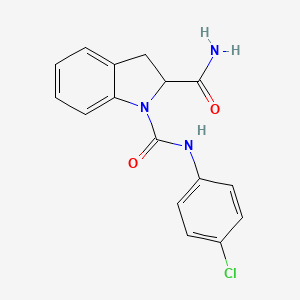
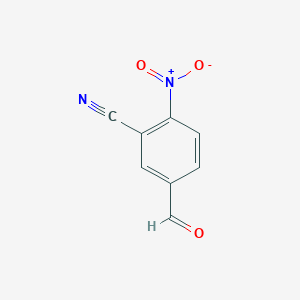

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)